4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537689
InChI: InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8+
SMILES:
Molecular Formula: C13H11N3O8S2
Molecular Weight: 401.4 g/mol

4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid

CAS No.:

Cat. No.: VC16537689

Molecular Formula: C13H11N3O8S2

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid -

Specification

Molecular Formula C13H11N3O8S2
Molecular Weight 401.4 g/mol
IUPAC Name 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid
Standard InChI InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8+
Standard InChI Key JUALIKZKOPFCOP-RIYZIHGNSA-N
Isomeric SMILES C1=CC(=CC=C1N/N=C/C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]

Introduction

4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid, also known as (E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid, is a complex organic compound characterized by its unique molecular structure. It features a hydrazone functional group, which is a nitrogen-nitrogen double bond, and is substituted with a 4-nitrophenyl group and two sulfonic acid groups attached to a benzene ring. This compound has a molecular formula of C13H11N3O8S2 and a molecular weight of approximately 401.37 g/mol .

Synthesis and Reaction Conditions

The synthesis of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid typically involves a condensation reaction between 4-nitrophenylhydrazine and an appropriate aldehyde or ketone that contains sulfonic acid groups. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Potential Applications

This compound has potential applications in various scientific fields, including biochemistry and materials science. Its unique structural properties make it a versatile chemical building block in organic synthesis. Research into similar compounds suggests potential applications in targeting receptor tyrosine kinases or other enzymatic pathways involved in cancer progression.

Biological Activity of Hydrazones

Hydrazones, the class of compounds to which this molecule belongs, have been reported to possess high biological activity. They exhibit properties such as antioxidants, antimicrobial, anti-protozoal, anti-parasitic, anti-platelets, cardio-protective, anti-diabetic, anti-HIV, and anti-helminthic activities . While specific biological activities of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid are not extensively documented, its structural features suggest potential for similar biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator